molecular formula C5H9N3S2 B1271615 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine CAS No. 6913-15-1

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine

Cat. No. B1271615
CAS RN: 6913-15-1
M. Wt: 175.3 g/mol
InChI Key: NPUZLPUABDSQRR-UHFFFAOYSA-N
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Description

The compound 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities and their utility in various chemical syntheses. Although the provided abstracts do not directly discuss 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine, they do provide insight into the synthesis and properties of closely related thiadiazole derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves condensation reactions. In the first abstract, a one-pot synthesis method is described for producing 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones using a three-component condensation of related thiadiazolylamine, potassium selenocyanate, and benzoyl chlorides . This suggests that a similar approach could be employed for synthesizing 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine, potentially using a propylsulfanyl source in place of the ethylsulfanyl group.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The derivatives often have various substituents attached to this core structure, which can significantly influence their chemical and physical properties. The structure of the compounds in the second abstract was confirmed using analytical and spectral data, including IR, 1H NMR, and MS . These techniques would also be applicable for analyzing the molecular structure of 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, particularly those involving their sulfanyl groups. The second abstract describes the condensation of a naphthoquinone derivative with an amino-triazole-thiol to form a thiadiazole derivative, followed by reactions with halides to yield thioethers . This indicates that the sulfanyl group in 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine could potentially react with electrophiles to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. While the abstracts do not provide specific data on the physical and chemical properties of 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine, they do mention the use of analytical and spectral data to confirm the structures of synthesized compounds . Such data can provide insights into the properties of the compound, as they reflect how the molecule interacts with different forms of energy (e.g., infrared light, magnetic fields).

Scientific Research Applications

Application Summary

“3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” is used in the synthesis of new compounds with potential antimicrobial properties . It’s part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .

Methods of Application

The compound is synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Results or Outcomes

The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms . The results of these screenings are not specified in the source, but the study concludes that the compounds have potential as antimicrobials .

Liquid Crystal Study

Application Summary

“3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” has been used in the study of liquid crystals . This compound is part of a series of substituted 1,3,4-thiadiazoles that have been synthesized and crystallized using a solvothermal technique .

Methods of Application

The compound was synthesized and crystallized by a solvothermal technique using an autoclave . It was then characterized by single crystal XRD, FT-IR, UV, elemental analysis, mass, and 1H-NMR spectroscopy . The liquid crystalline phase was studied using Polarizing Optical Microscopy (POM) .

Results or Outcomes

The compound was found to form nematic mesophases and possess liquid crystalline properties . The study also included an investigation of the intermolecular interactions and crystalline phase using Hirshfeld surface analysis .

Coordination Polymers

Application Summary

“3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” can be used as an organic bridging ligand to form functional coordination polymers . These polymeric metal-organic frameworks with a thiadiazole design have applications in nonlinear optics, luminescence, electricity, magnetism, sorption, ion exchange, etc .

Methods of Application

The compound is used as a multidentate linker in the synthesis of coordination polymers . The exact methods of application would depend on the specific type of coordination polymer being synthesized.

Results or Outcomes

The resulting coordination polymers exhibit interesting electronic, optical, and chemical properties . They have potential applications in various fields, including nonlinear optics, luminescence, electricity, magnetism, sorption, ion exchange, etc .

Synthesis of Novel Compounds

Application Summary

“3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” is used in the synthesis of novel functionalized 1,3,4-thiadiazoles . These compounds are characterized by IR, 1H-NMR, 13C-NMR, MS, and elemental analyses .

Methods of Application

The compound is used in the synthesis of new series of 2,5-disubstituted-1,3,4-thiadiazole tethered 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole, and Schiff base derivatives . The exact methods of application would depend on the specific compound being synthesized.

Results or Outcomes

The newly synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, MS, and elemental analyses . The results of these characterizations are not specified in the source.

Future Directions

The future directions for research on “3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” and its derivatives could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and pharmacological activities. Given the broad spectrum of activities exhibited by 1,3,4-thiadiazol derivatives , there is potential for the development of new drugs and therapies.

properties

IUPAC Name

3-propylsulfanyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZLPUABDSQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366287
Record name 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine

CAS RN

6913-15-1
Record name 3-(Propylthio)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6913-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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